2-amino-2-(4-bromophenyl)acetic Acid
Overview
Description
“2-amino-2-(4-bromophenyl)acetic Acid” is a chemical compound with the CAS Number: 1260220-71-0 . It has a molecular weight of 230.06 and its IUPAC name is (2R)-amino (4-bromophenyl)ethanoic acid .
Synthesis Analysis
A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Molecular Structure Analysis
The molecular formula of “2-amino-2-(4-bromophenyl)acetic Acid” is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 .Chemical Reactions Analysis
The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr . This acid bromide can then enolize much more readily, making α-bromination possible .Scientific Research Applications
Synthesis of Derivatives for Biological Activity
2-Amino-2-(4-bromophenyl)acetic acid serves as a key starting material for synthesizing various biologically active compounds. For instance, Safonov et al. (2020) synthesized derivatives of 1,2,4-triazole, known for their wide range of biological activities including anti-inflammatory and antitumor properties (Safonov & Nevmyvaka, 2020). Similarly, El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, to create novel heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).
Development of Metal Complexes with Medical Applications
Ikram et al. (2015) reported the synthesis of Schiff base ligand from an amino acid similar to 2-amino-2-(4-bromophenyl)acetic acid. These metal complexes were studied for their antioxidant and xanthine oxidase inhibitory activities, indicating potential medical applications (Ikram et al., 2015).
Electrochemical Applications
Kowsari et al. (2019) explored the use of phenylglycine derivatives, akin to 2-amino-2-(4-bromophenyl)acetic acid, in enhancing the electrochemical properties of poly ortho aminophenol. This research paves the way for advanced supercapacitor applications (Kowsari et al., 2019).
Antimicrobial Research
Shcherbyna et al. (2016) investigated the antimicrobial activity of salts derived from compounds similar to 2-amino-2-(4-bromophenyl)acetic acid. This study contributes valuable data to the field of antimicrobial drug development (Shcherbyna et al., 2016).
Quantum Chemical Studies
Bell and Dhas (2019) conducted a vibrational analysis and MP2 calculations of compounds structurally related to 2-amino-2-(4-bromophenyl)acetic acid. Their research offers insights into the molecular structure and properties of these compounds (Bell & Dhas, 2019).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-bromophenyl)acetic Acid | |
CAS RN |
71079-03-3 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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